Spheroidenone

Description

Propriétés

IUPAC Name |

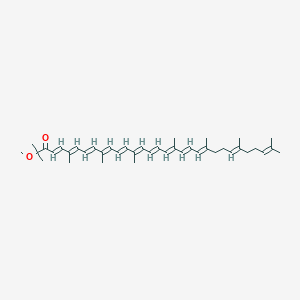

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26,30-dodecaen-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58O2/c1-33(2)19-14-22-36(5)25-17-28-37(6)26-15-23-34(3)20-12-13-21-35(4)24-16-27-38(7)29-18-30-39(8)31-32-40(42)41(9,10)43-11/h12-13,15-16,18-21,23-27,29-32H,14,17,22,28H2,1-11H3/b13-12+,23-15+,24-16+,29-18+,32-31+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFURSYWJPLAJR-FZFXUSNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)OC)/C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13836-70-9 |

Source

|

| Record name | Spheroidenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Spheroidenone Biosynthesis Pathway in Rhodobacter sphaeroides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodobacter sphaeroides, a purple non-sulfur bacterium, is a model organism for studying photosynthesis and various metabolic pathways, including the biosynthesis of carotenoids. Among these, spheroidenone is a key keto-carotenoid that plays a crucial role in photoprotection and the assembly of the photosynthetic apparatus. This technical guide provides an in-depth overview of the spheroidenone biosynthesis pathway in R. sphaeroides, detailing the genetic and enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for the study of this pathway, from bacterial cultivation to the extraction and analysis of carotenoids. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding.

The Spheroidenone Biosynthesis Pathway

The biosynthesis of spheroidenone in Rhodobacter sphaeroides is a multi-step enzymatic process that converts the colorless precursor, phytoene, into the final colored keto-carotenoid. This pathway is primarily active under photosynthetic (anaerobic, light) and semi-aerobic conditions. The key genes responsible for this pathway are clustered on the bacterial chromosome.

The pathway begins with the formation of phytoene from geranylgeranyl pyrophosphate (GGPP), a common precursor for various isoprenoids. A series of desaturation, hydration, methylation, and oxidation reactions then lead to the synthesis of spheroidenone.

Key Enzymes and Genes in Spheroidenone Biosynthesis

The following table summarizes the core enzymes and their corresponding genes involved in the spheroidenone biosynthesis pathway in R. sphaeroides.

| Enzyme | Gene | Function |

| Phytoene synthase | crtB | Catalyzes the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene. |

| Phytoene desaturase | crtI | Introduces three double bonds into phytoene to produce neurosporene. |

| Spheroidene hydratase | crtC | Catalyzes the hydration of the C1,2 double bond of neurosporene to form hydroxyneurosporene. |

| Hydroxyneurosporene desaturase | crtD | Desaturates hydroxyneurosporene to produce demethylspheroidene. |

| Hydroxyneurosporene O-methyltransferase | crtF | Methylates the hydroxyl group of demethylspheroidene to form spheroidene. |

| Spheroidene monooxygenase | crtA | Catalyzes the oxidation of spheroidene at the C2 position to form spheroidenone. |

Visualization of the Spheroidenone Biosynthesis Pathway

The following diagram illustrates the sequential conversion of intermediates in the spheroidenone biosynthesis pathway.

Spheroidenone in Bacteria: A Technical Guide to its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone is a keto-carotenoid pigment found predominantly in photosynthetic purple non-sulfur bacteria. As a derivative of spheroidene, it plays a crucial role in the survival and photosynthetic efficiency of these microorganisms, particularly under aerobic or high-light conditions. This technical guide provides an in-depth overview of the natural sources, discovery, biosynthesis, and analytical methodologies related to Spheroidenone, tailored for professionals in research and drug development. Its function in photoprotection and potential applications make it a molecule of significant scientific interest.

Natural Sources and Discovery

Spheroidenone is primarily synthesized by species of purple non-sulfur bacteria, with Rhodobacter sphaeroides being the most extensively studied source. It is also found in other related bacteria such as Rhodobaca bogoriensis. The discovery of Spheroidenone is rooted in early research on bacterial carotenoids. While a singular "discovery" paper is not readily identifiable, the work of Goodwin and his contemporaries in the 1950s on the carotenoids of photosynthetic bacteria laid the foundation for its characterization. Spheroidenone was identified as the 2-oxo derivative of spheroidene, a key carotenoid in the spheroidene biosynthetic pathway.

Biosynthesis and Regulation of Spheroidenone

Spheroidenone is not a primary carotenoid but is synthesized from its immediate precursor, spheroidene. This conversion is a critical adaptive mechanism for the bacteria, enhancing their survival under conditions of oxidative stress.

The key enzyme responsible for the conversion of spheroidene to Spheroidenone is spheroidene monooxygenase , encoded by the crtA gene. This enzyme introduces a keto group at the C-2 position of the spheroidene molecule.

The expression of the crtA gene, and consequently the production of Spheroidenone, is tightly regulated by environmental factors, primarily oxygen and light. Under anaerobic conditions, spheroidene is the predominant carotenoid. However, in the presence of oxygen or high light intensity, the expression of crtA is upregulated, leading to the accumulation of Spheroidenone. This regulation is part of a broader response to oxidative stress, as Spheroidenone is more effective at quenching reactive oxygen species (ROS) than spheroidene.

The regulation of photosynthesis genes in Rhodobacter sphaeroides, including those for carotenoid biosynthesis, involves complex signaling pathways. The PrrBA two-component system and the AppA-PpsR regulatory system are key players in sensing oxygen levels and modulating gene expression accordingly.

An In-depth Technical Guide to the Identification and Characterization of Spheroidenone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spheroidenone and its related compounds, with a focus on their identification and characterization. Spheroidenone, a keto-carotenoid found in photosynthetic bacteria like Rhodobacter sphaeroides, plays a crucial role in light-harvesting and photoprotection.[1][2] Understanding its properties and those of its derivatives is essential for various research applications, including the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Spheroidenone and its primary precursor, spheroidene, possess distinct physicochemical and spectroscopic characteristics that are fundamental to their identification. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of Spheroidenone and Spheroidene

| Property | Spheroidenone | Spheroidene |

| Molecular Formula | C41H58O2[3] | C41H60O |

| Molecular Weight | 582.9 g/mol [3] | 568.9 g/mol |

| Appearance | Red pigment[1] | Yellow pigment[1] |

| General Class | Keto-carotenoid | Carotenoid |

Table 2: Spectroscopic Properties of Spheroidenone and Spheroidene

| Spectroscopic Technique | Spheroidenone | Spheroidene |

| UV-Vis Absorption Maxima (λmax) | In hexane: 483, 514 nm | In various solvents: 427, 447, 475 nm[4] |

| In methanol: Diffuse spectrum with a (0-0) vibronic band around 562 nm in LH2 complex[5] | ||

| Mass Spectrometry (m/z) | [M]+• at 582.4 | [M]+• at 568.5 |

| 1H NMR | Specific chemical shifts for protons adjacent to the keto and methoxy groups. | Characteristic signals for a carotenoid structure with a methoxy group. |

| 13C NMR | Chemical shifts are sensitive to the cis/trans configuration of the polyene chain. |

A notable derivative of spheroidenone is hydroxyspheroidenone, a xanthophyll that has been identified in organisms such as Rubrivivax gelatinosus.[6]

Table 3: Properties of Hydroxyspheroidenone

| Property | Hydroxyspheroidenone |

| Molecular Formula | C41H60O3[6] |

| Molecular Weight | 600.9 g/mol [6] |

| General Class | Xanthophyll[6] |

Biosynthesis of Spheroidenone

Spheroidenone is synthesized from its precursor, spheroidene, in a reaction catalyzed by the enzyme spheroidene monooxygenase (CrtA).[1] This enzyme introduces a keto group at the C2 position of the spheroidene molecule. The biosynthesis pathway is initiated from the general carotenoid precursor, geranylgeranyl pyrophosphate (GGPP).

Experimental Protocols

The identification and characterization of spheroidenone and its derivatives involve a series of experimental procedures, from extraction to detailed spectroscopic analysis.

Extraction and Purification

Objective: To extract and purify spheroidenone from bacterial cultures (e.g., Rhodobacter sphaeroides).

Protocol:

-

Cell Harvesting: Grow Rhodobacter sphaeroides cultures under semi-aerobic conditions to induce spheroidenone production.[1] Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or French press to release the intracellular contents, including the photosynthetic membranes where carotenoids are located.[7]

-

Membrane Solubilization: Isolate the photosynthetic membranes by ultracentrifugation. Solubilize the membranes using a detergent such as N,N-dimethyldodecylamine N-oxide (LDAO).[8]

-

Pigment Extraction: Extract the carotenoids from the solubilized membranes using a mixture of organic solvents, typically acetone, methanol, and petroleum ether.[9]

-

Purification: Purify the extracted pigments using chromatographic techniques. Sucrose density gradient centrifugation can be used to separate pigment-protein complexes, followed by ion-exchange chromatography for further purification of the desired complex containing spheroidenone.[8]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify spheroidenone and its derivatives.

Protocol:

-

Sample Preparation: Dissolve the purified pigment extract in an appropriate solvent mixture, such as acetonitrile and tetrahydrofuran (THF).[2] Filter the sample through a 0.45-micron syringe filter before injection.[10]

-

HPLC System: Utilize a reverse-phase HPLC system equipped with a C18 or C30 column. A photodiode array (PDA) or diode array detector (DAD) is essential for monitoring the elution profile at specific wavelengths.[9][11]

-

Mobile Phase: A gradient elution is typically employed. For example, a linear gradient of methanol (MeOH) and methyl tert-butyl ether (MTBE) can be used, starting from a high concentration of MeOH and gradually increasing the proportion of MTBE.[9]

-

Detection: Monitor the chromatogram at the absorption maxima of the carotenoids of interest (e.g., around 450-520 nm).[5][9]

-

Quantification: Quantify the amount of each carotenoid by comparing the peak area with that of a known concentration of a standard.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of spheroidenone.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified spheroidenone in a suitable organic solvent (e.g., hexane or ethanol).

-

Spectrophotometer: Use a UV-Vis spectrophotometer to scan the absorbance of the sample across the ultraviolet and visible range (typically 200-800 nm).[4]

-

Data Acquisition: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).[4] The shape and position of the absorption peaks are characteristic of the carotenoid's chromophore.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of spheroidenone.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with an HPLC system (LC-MS) for online separation and analysis.

-

Ionization: Utilize an appropriate ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), which are suitable for carotenoid analysis.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak ([M]+•).

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of spheroidenone.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound (typically several milligrams) in a deuterated solvent (e.g., deuterated chloroform, CDCl3).[12] It is crucial that the sample is free of particulate matter.[13]

-

NMR Spectrometer: Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

-

Data Acquisition: In addition to standard one-dimensional spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish the connectivity of protons and carbons, confirming the complete structure.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of spheroidenone and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the spirilloxanthin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spheroidenone | C41H58O2 | CID 5366412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxyspheroidenone | C41H60O3 | CID 16061267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. scielo.br [scielo.br]

- 10. padproject.nd.edu [padproject.nd.edu]

- 11. researchgate.net [researchgate.net]

- 12. prumlab.yale.edu [prumlab.yale.edu]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

A Technical Guide to the Biological and Antioxidant Activity of Spheroidenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and potential biological activities of Spheroidenone, a keto-carotenoid primarily found in photosynthetic bacteria such as Rhodobacter sphaeroides. With a focus on its antioxidant properties, this guide delves into its potential modulatory effects on key cellular signaling pathways implicated in inflammation, cancer, and the cellular stress response. Detailed experimental protocols and data are presented to serve as a foundational resource for future research and drug development initiatives.

Antioxidant Activity of Spheroidenone

Spheroidenone is recognized for its significant antioxidant capabilities, which are fundamental to its biological effects.[1] Carotenoids, in general, are effective antioxidants due to their conjugated double bond system that can quench singlet oxygen and scavenge free radicals.[2] Spheroidenone, abundant in R. sphaeroides, plays a crucial role in mitigating oxidative damage, particularly under aerobic conditions.[1]

Quantitative Antioxidant Data

While data on purified Spheroidenone is limited, studies on carotenoid extracts from Rhodobacter sphaeroides, where Spheroidenone is a major component, demonstrate significant antioxidant potential.

| Assay Type | Sample | Result | Reference |

| DPPH Radical Scavenging | Carotenoid extract from R. sphaeroides 3757 (superfine grinding) | 74.0% ± 3.1% inhibition | [3] |

| Reducing Power (Absorbance) | Carotenoid extract from R. sphaeroides 3757 (superfine grinding) | 0.497 ± 0.022 | [3] |

| Lipid Peroxidation Inhibition | Carotenoid extract from R. sphaeroides 3757 (superfine grinding) | 77.6% ± 3.2% inhibition | [3] |

Note: The results above are for a mixed carotenoid extract and not purified Spheroidenone. The contribution of Spheroidenone to these activities is inferred from its abundance in the source organism.

Experimental Workflow for Antioxidant Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a compound like Spheroidenone.

Potential Biological Activities and Signaling Pathways

Based on the activities of other well-researched carotenoids, Spheroidenone is postulated to modulate several critical cellular signaling pathways. These pathways are central to inflammation, cellular defense against oxidative stress, and cancer progression.

Regulation of the Nrf2-ARE Pathway

The Keap1/Nrf2/ARE pathway is the primary regulator of the cellular antioxidant response.[4][5] Many phytochemicals activate this pathway to protect cells from oxidative stress. It is plausible that Spheroidenone, as a potent antioxidant, could act as an activator of Nrf2.

Postulated Mechanism: Under oxidative stress, or potentially initiated by Spheroidenone, the transcription factor Nrf2 dissociates from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1).[5][6]

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Chronic inflammation is linked to numerous diseases, and the NF-κB signaling pathway is a key mediator of the inflammatory response.[7][8] Antioxidant compounds often exhibit anti-inflammatory properties by suppressing NF-κB activation.[9][10]

Postulated Mechanism: Inflammatory stimuli (e.g., LPS, TNF-α) typically activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus. In the nucleus, it drives the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[7][11] Spheroidenone may inhibit this pathway by scavenging ROS that act as secondary messengers or by directly interfering with IKK activation or IκBα degradation.

Anticancer Activity and Apoptosis Induction

Many carotenoids have demonstrated anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[12][13][14] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. High levels of ROS can also trigger apoptosis, a mechanism that might be modulated by carotenoids depending on the cellular context.[13][15]

Postulated Mechanism: Spheroidenone could potentially induce apoptosis in cancer cells by:

-

Intrinsic Pathway: Increasing the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.

-

Extrinsic Pathway: Upregulating death receptors (e.g., Fas), leading to the activation of caspase-8 and subsequently caspase-3.

-

MAPK Signaling: Modulating JNK and p38 MAPK pathways, which are often involved in stress-induced apoptosis.[15]

Key Experimental Protocols

This section provides detailed methodologies for investigating the biological and antioxidant activities of Spheroidenone.

Extraction and Quantification of Spheroidenone

Adapted from Chi et al. (2015) and cited in[1].

-

Harvest Cells: Centrifuge a culture of Rhodobacter sphaeroides to obtain a cell pellet.

-

Solvent Extraction: Resuspend the pellet in a 7:2 acetone:methanol solution. Incubate for 30 minutes in the dark to extract carotenoids.

-

Phase Separation: Add hexane to the mixture to partition the carotenoids into the hexane layer.

-

Harvest & Dry: Collect the upper hexane layer and evaporate the solvent under a stream of nitrogen.

-

Quantification: Re-dissolve the dried extract in a suitable solvent (e.g., acetone). Measure the absorbance at the characteristic wavelength for Spheroidenone (approx. 480 nm) and calculate the concentration using its specific extinction coefficient.[1] Further purification can be achieved using HPLC.

DPPH Radical Scavenging Assay

Based on standard spectrophotometric methods.[16][17]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Dilute to obtain a working solution with an absorbance of ~1.0 at 517 nm.

-

Reaction Mixture: In a microplate well or cuvette, add a defined volume of the Spheroidenone sample (at various concentrations) to the DPPH working solution. Include a control with solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging percentage against concentration.[18][19][20][21][22]

Cell Viability (MTT/Resazurin) Assay

Standard protocol for assessing cytotoxicity or cytoprotection.[19][21]

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Spheroidenone for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (control) wells.

-

Add Reagent:

-

For MTT: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce MTT to purple formazan crystals.

-

For Resazurin: Add resazurin solution. Living cells reduce it to the fluorescent product resorufin.

-

-

Solubilization (MTT only): Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement:

-

MTT: Read absorbance at ~570 nm.

-

Resazurin: Read fluorescence (e.g., 560 nm excitation / 590 nm emission).

-

-

Analysis: Express cell viability as a percentage relative to the control group. Calculate the IC50 value if assessing toxicity.[18][20][22]

Western Blotting for Pathway Analysis

-

Protein Extraction: After cell treatment with Spheroidenone (and a relevant stimulus, e.g., LPS for NF-κB studies), lyse the cells to extract total protein. For nuclear translocation studies (Nrf2, NF-κB), perform nuclear/cytoplasmic fractionation.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with primary antibodies specific to the target proteins (e.g., p-IκBα, Nrf2, β-actin). Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status.

References

- 1. Frontiers | Regulation of Reactive Oxygen Species Promotes Growth and Carotenoid Production Under Autotrophic Conditions in Rhodobacter sphaeroides [frontiersin.org]

- 2. Antioxidant Potential and Capacity of Microorganism-Sourced C30 Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dietary regulation of Keap1/Nrf2/ARE pathway: focus on plant-derived compounds and trace minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Carotenoids in Cancer Apoptosis—The Road from Bench to Bedside and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of apoptotic signalling by carotenoids in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Droplet-based cell viability assay for analysis of spheroid formation, proliferation and high-resolution IC50 profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Pivotal Role of Spheroidenone in the Light-Harvesting Complex 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted functions of the carotenoid Spheroidenone within the light-harvesting complex 2 (LH2) of photosynthetic purple bacteria, primarily focusing on Rhodobacter (Rba.) sphaeroides. Spheroidenone, a ketolated derivative of spheroidene, plays a crucial role in both enhancing the efficiency of light energy capture and protecting the photosynthetic apparatus from photodamage.[1][2] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers and professionals in related fields.

Core Functions of Spheroidenone in LH2

Spheroidenone serves two primary functions within the LH2 complex:

-

Light Harvesting: As an accessory pigment, Spheroidenone absorbs light in the blue-green spectral region (approximately 400-560 nm), a range where bacteriochlorophylls (BChls) have minimal absorption.[3] This captured energy is then efficiently transferred to the BChl molecules, significantly broadening the spectrum of light that can be utilized for photosynthesis. The overall energy transfer efficiency from Spheroidenone to BChl in the LH2 complex is remarkably high, approaching 92-100%.[1][2]

-

Photoprotection: Carotenoids are essential for protecting the photosynthetic machinery from the damaging effects of excess light and oxygen.[4] While the photoprotective role of Spheroidenone is particularly pronounced in the reaction center-light-harvesting 1 (RC-LH1) complex, it also contributes to the stability and protection of the LH2 complex.[4] In the presence of oxygen, the keto group of Spheroidenone is crucial for reconfiguring energy transfer pathways to safely dissipate excess energy and quench harmful reactive oxygen species like singlet oxygen.[4]

Quantitative Analysis of Spheroidenone Function

The functionality of Spheroidenone within the LH2 complex has been quantified through various spectroscopic techniques. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species/Conditions | Reference |

| Spectral Properties | |||

| S₂ (1¹B⁺ᵤ) Origin Band ("Blue" Form) | 522 nm | Rba. sphaeroides LH2 complex | [1][2] |

| S₂ (1¹B⁺ᵤ) Origin Band ("Red" Form) | 562 nm | Rba. sphaeroides LH2 complex | [1][2] |

| Energy Transfer | |||

| Carotenoid-to-BChl Energy Transfer Efficiency | 92% | Rba. sphaeroides LH2 complex | [1][2] |

| Contribution of S₂ → Qₓ Pathway | 60% of total transfer | Rba. sphaeroides LH2 complex | [1][2] |

| Excited State Lifetimes | |||

| S₁ (2¹A⁻g) State Lifetime | 800–900 fs | Spheroidenone in LH2 | [1] |

| S₂ (1¹B⁺ᵤ) State Intrinsic Lifetime | 120–200 fs | General for carotenoids | [1] |

Molecular Mechanisms and Signaling Pathways

The high efficiency of energy transfer from Spheroidenone to bacteriochlorophyll is a result of specific electronic state interactions and the unique protein environment within the LH2 complex.

Energy Transfer from Spheroidenone to Bacteriochlorophyll

Upon absorption of a photon, Spheroidenone is excited from its ground state (S₀) to the second excited singlet state (S₂). From here, the energy is primarily transferred to the Qₓ state of bacteriochlorophyll a (BChl a).[1][2] This process is exceptionally rapid and efficient, largely due to the favorable spectral overlap between the virtual S₂ → S₀ emission of Spheroidenone and the Qₓ absorption of BChl a.[2] This overlap is enhanced by strong interactions between Spheroidenone and the protein scaffold, including potential hydrogen bonding with its keto group.[1][2]

Experimental Protocols

The characterization of Spheroidenone's function relies on a suite of sophisticated biophysical and spectroscopic techniques.

Isolation and Purification of LH2 Complexes

-

Bacterial Culture: Rhodobacter sphaeroides (e.g., strain 2.4.1) is grown semi-aerobically in the dark to induce the expression of LH2 complexes containing Spheroidenone.[1]

-

Membrane Solubilization: Chromatophores (intracytoplasmic membrane vesicles) are isolated and solubilized using a detergent such as lauryldimethylamine N-oxide (LDAO).

-

Chromatography: The solubilized complexes are then purified using techniques like sucrose density gradient centrifugation or ion-exchange chromatography to isolate the LH2 complexes from other membrane components.

Spectroscopic Analysis

A general workflow for the spectroscopic investigation of Spheroidenone in LH2 is as follows:

Steady-State Absorption and Fluorescence Spectroscopy:

-

Purpose: To determine the ground-state absorption characteristics of the pigments and the overall efficiency of energy transfer.

-

Methodology: Absorption spectra are recorded using a spectrophotometer (e.g., Shimadzu UV-1800).[1] Fluorescence excitation spectra are measured by monitoring the BChl fluorescence while scanning the excitation wavelength through the Spheroidenone absorption region. The comparison of the fluorescence excitation spectrum with the absorption spectrum provides the energy transfer efficiency.[1]

Time-Resolved Spectroscopy (e.g., Transient Absorption):

-

Purpose: To probe the dynamics of the excited states of Spheroidenone and monitor the energy transfer process in real-time.

-

Methodology: A pump-probe technique is employed. An ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the resulting changes in absorption. By varying the delay between the pump and probe pulses, the lifetimes of the excited states and the rates of energy transfer can be determined.[1]

Resonance Raman Spectroscopy:

-

Purpose: To investigate the vibrational modes of the Spheroidenone molecule, providing insights into its structure and interaction with the protein environment.

-

Methodology: The sample is excited with a laser at a wavelength that is in resonance with an electronic transition of Spheroidenone. The scattered light is collected and analyzed to reveal the vibrational spectrum of the molecule.[1]

Target Analysis of Time-Resolved Data:

-

Purpose: To extract detailed kinetic information from the complex transient absorption data.

-

Methodology: A kinetic model describing the proposed energy transfer pathways is constructed.[1] This model is then used to globally fit the entire time-resolved dataset, yielding the rate constants for the individual steps in the energy transfer process.[1]

Concluding Remarks

Spheroidenone is a vital component of the LH2 complex, extending the light-harvesting capacity of photosynthetic bacteria and providing essential photoprotection. Its high energy transfer efficiency is a result of finely tuned interactions with the surrounding protein matrix, which modulates its electronic properties. The experimental methodologies outlined in this guide provide a robust framework for investigating these intricate photophysical processes. A thorough understanding of the structure-function relationships of pigments like Spheroidenone is not only fundamental to our knowledge of photosynthesis but also holds potential for the development of novel bio-inspired light-harvesting and photoprotective technologies.

References

- 1. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. pnas.org [pnas.org]

The Ecological and Cellular Roles of Spheroidenone in Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone, a keto-carotenoid, and its precursor spheroidene, are pivotal molecules in the survival and adaptation of certain phototrophic bacteria, most notably Rhodobacter sphaeroides. These carotenoids are integral components of the photosynthetic apparatus, where they perform dual critical functions: expanding the spectrum of light available for photosynthesis and protecting the cell from photo-oxidative damage. The conversion of spheroidene to spheroidenone is a key adaptive strategy, particularly in response to changing oxygen levels, endowing the organism with enhanced protection against oxidative stress.

This technical guide provides an in-depth exploration of the ecological and cellular roles of spheroidene and spheroidenone. It details their biosynthesis, their functions in photosynthesis and stress response, and the intricate regulatory networks that govern their production in response to environmental cues. While current research primarily focuses on the intracellular roles of these molecules, their production and potent antioxidant capabilities suggest potential, yet largely unexplored, roles in mediating interactions within complex microbial communities. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these fascinating molecules, from their fundamental biochemistry to practical experimental protocols.

Biosynthesis of Spheroidene and Spheroidenone

The biosynthesis of spheroidene begins with the universal precursor for isoprenoids, geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, encoded by the crt gene cluster, leads to the formation of spheroidene. In the presence of oxygen, spheroidene can be further converted to spheroidenone by the enzyme spheroidene monooxygenase.

The key steps in the biosynthesis pathway are:

-

Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene, catalyzed by phytoene synthase (crtB).

-

Desaturation: Phytoene undergoes three desaturation steps to form neurosporene, a colored carotenoid. This is catalyzed by phytoene desaturase (crtI).

-

Hydroxylation, Desaturation, and Methoxylation: Neurosporene is then hydroxylated, desaturated again, and methoxylated to produce spheroidene. These steps are catalyzed by the enzymes encoded by crtC, crtD, and crtF, respectively.[1][2]

-

Oxygenation to Spheroidenone: Under aerobic or semi-aerobic conditions, spheroidene is converted to spheroidenone by the enzyme spheroidene monooxygenase (crtA). This enzyme incorporates a keto group at the C-2 position of the spheroidene molecule.

Biosynthesis pathway of spheroidene and spheroidenone.

Ecological and Cellular Functions

The primary ecological role of spheroidene and spheroidenone is to enhance the fitness of the producing organism in its environment, particularly in the context of photosynthesis and oxidative stress.

Role in Photosynthesis

Spheroidene is an integral component of the photosynthetic reaction centers and light-harvesting complexes in purple bacteria.[2] Its functions include:

-

Accessory Light Harvesting: Spheroidene absorbs light in the blue-green region of the spectrum (around 450-550 nm), a range where bacteriochlorophyll has poor absorption. This captured light energy is then efficiently transferred to bacteriochlorophyll, thereby broadening the spectrum of light that can be used for photosynthesis.[2]

-

Photoprotection: During photosynthesis, excess light energy can lead to the formation of highly reactive triplet states of bacteriochlorophyll, which can, in turn, generate damaging singlet oxygen. Spheroidene effectively quenches these triplet bacteriochlorophyll molecules, dissipating the excess energy as heat and preventing the formation of singlet oxygen.[2]

Antioxidant Properties: The Spheroidenone Advantage

While spheroidene possesses antioxidant properties, its conversion to spheroidenone under aerobic conditions significantly enhances the cell's ability to combat oxidative stress. Spheroidenone is a more potent antioxidant than spheroidene, particularly in quenching singlet oxygen. This is a crucial adaptation for phototrophic bacteria that may experience fluctuating oxygen levels in their natural habitats.

The enhanced antioxidant activity of spheroidenone is attributed to the presence of the conjugated keto group, which lowers the energy of its triplet state, making it a more effective quencher of singlet oxygen.

| Carotenoid | Number of Conjugated Double Bonds | Relative Antioxidant Activity |

| Spheroidene | 10 | Good |

| Spheroidenone | 11 (including C=O) | Excellent |

Note: The relative antioxidant activity is a qualitative comparison based on the available literature.

Regulation of Spheroidene and Spheroidenone Production

The synthesis of spheroidene and its conversion to spheroidenone are tightly regulated by environmental cues, primarily light and oxygen. This regulation ensures that the cell produces the appropriate types and amounts of carotenoids to optimize photosynthesis and protect itself from photo-oxidative damage under different conditions.

Influence of Light and Oxygen

The expression of the crt genes is coordinately regulated with other genes involved in photosynthesis. In general:

-

Low Oxygen: Under anaerobic or microaerobic conditions, the expression of the photosynthetic gene cluster, including the crt genes, is induced.

-

High Oxygen: In the presence of high oxygen concentrations, the expression of these genes is repressed.

-

Light: Light intensity also modulates the expression of photosynthesis genes.

Signaling Pathways

The sensing of light and oxygen and the subsequent regulation of gene expression involve a complex network of signaling proteins. In Rhodobacter sphaeroides, key players in this regulatory network include:

-

AppA-PpsR System: AppA is a blue light and redox-sensing protein that acts as an anti-repressor of PpsR. PpsR is a transcriptional repressor that binds to the promoters of photosynthesis genes, including the crt operon, and inhibits their expression under aerobic conditions. In response to decreasing oxygen tension (a shift to anaerobic conditions), AppA binds to PpsR, preventing it from binding to DNA and thus de-repressing the expression of photosynthesis genes. Blue light can reverse this interaction, allowing PpsR to repress gene expression even under low oxygen conditions.[3][4][5][6][7]

-

PrrBA Two-Component System: The PrrBA system is another key regulator that responds to the redox state of the cell. PrrB is a sensor kinase that autophosphorylates under reducing conditions (anaerobiosis) and then transfers the phosphate group to PrrA, the response regulator. Phosphorylated PrrA then activates the transcription of photosynthesis genes.

-

Redox State of the Electron Transport Chain: The overall redox state of the photosynthetic and respiratory electron transport chains serves as a crucial signal for regulating gene expression. Changes in the redox state of components like the ubiquinone pool are sensed by regulatory proteins, which then modulate the expression of the crt and other photosynthesis-related genes.

Signaling pathways regulating spheroidene biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of spheroidene and spheroidenone from bacterial cultures.

Extraction and Quantification of Spheroidene and Spheroidenone

This protocol describes a common method for extracting carotenoids from bacterial cells and quantifying them using High-Performance Liquid Chromatography (HPLC).

Workflow for carotenoid extraction and quantification.

Materials:

-

Bacterial cell pellet

-

Acetone

-

Methanol

-

Hexane or diethyl ether

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector

-

Spheroidene and spheroidenone standards (if available for absolute quantification)

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v). Vortex vigorously and sonicate in a water bath for 10-15 minutes to ensure complete cell lysis and pigment extraction. The mixture should turn a deep red/orange color.

-

Phase Separation: Transfer the extract to a separatory funnel. Add an equal volume of hexane or diethyl ether and mix gently. Add a half volume of saturated NaCl solution to facilitate phase separation.

-

Collection of Organic Phase: Allow the phases to separate. The upper, colored organic phase contains the carotenoids. Collect this phase and repeat the extraction of the lower aqueous phase with the organic solvent to ensure complete recovery of the pigments.

-

Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Sample Preparation for HPLC: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl tert-butyl ether). Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Analysis: Inject the sample onto the HPLC system. A typical mobile phase for separating spheroidene and spheroidenone is a gradient of methanol, methyl tert-butyl ether, and water. Monitor the elution of the pigments using the PDA detector at their respective absorption maxima (approximately 450-480 nm for spheroidene and 480-500 nm for spheroidenone).

-

Quantification: Identify the peaks corresponding to spheroidene and spheroidenone by comparing their retention times and absorption spectra with those of authentic standards. If standards are not available, tentative identification can be made based on literature data. Quantify the pigments by integrating the peak areas and comparing them to a standard curve.

Functional Assays for Antioxidant Activity

The following protocols can be used to assess the antioxidant capacity of extracted spheroidene and spheroidenone.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Workflow for the DPPH radical scavenging assay.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare different concentrations of the carotenoid extract in a suitable solvent.

-

In a microplate well or a cuvette, mix a fixed volume of the DPPH solution with a volume of the carotenoid extract.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

2. Singlet Oxygen Quenching Assay

This assay measures the ability of a compound to quench singlet oxygen, often generated photochemically.

Procedure:

-

Prepare a solution of a photosensitizer (e.g., methylene blue or rose bengal) in a suitable solvent.

-

Prepare a solution of a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF), which loses its absorbance upon reaction with singlet oxygen.

-

In a cuvette, mix the photosensitizer, the singlet oxygen trap, and the carotenoid extract.

-

Irradiate the mixture with light of a wavelength that excites the photosensitizer.

-

Monitor the decrease in absorbance of the singlet oxygen trap over time at its absorption maximum (around 415 nm for DPBF).

-

The rate of decrease in absorbance is inversely proportional to the singlet oxygen quenching ability of the carotenoid. Compare the rate in the presence of the carotenoid to a control without the carotenoid.

3. Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, which is a key process in cellular damage.

Procedure:

-

Prepare a lipid substrate, such as linoleic acid, in an emulsion or liposomes.

-

Induce lipid peroxidation using a free radical initiator (e.g., AAPH) or a metal catalyst (e.g., Fe²⁺/ascorbate).

-

Add the carotenoid extract to the lipid substrate before or after the addition of the initiator.

-

Incubate the mixture at a controlled temperature for a specific time.

-

Measure the extent of lipid peroxidation. This can be done by various methods, such as measuring the formation of conjugated dienes by UV-Vis spectrophotometry at 234 nm, or by quantifying the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

-

A lower level of lipid peroxidation in the presence of the carotenoid extract indicates its inhibitory activity.

Conclusion

Spheroidene and its oxygenated derivative, spheroidenone, are crucial for the ecological success of phototrophic bacteria like Rhodobacter sphaeroides. Their roles extend from optimizing light harvesting for photosynthesis to providing robust protection against photo-oxidative stress. The regulated conversion of spheroidene to the more potent antioxidant spheroidenone in the presence of oxygen is a prime example of microbial adaptation to fluctuating environmental conditions.

While the intracellular functions of these carotenoids are well-documented, their potential roles in shaping microbial community dynamics remain an exciting and largely unexplored frontier. Future research should focus on investigating whether spheroidene and spheroidenone can act as extracellular signals or allelochemicals, influencing the behavior, growth, or survival of other microorganisms in their natural habitats. Understanding these interspecies interactions will provide a more complete picture of the ecological significance of these vibrant pigments. The methodologies and information presented in this guide provide a solid foundation for researchers to further unravel the multifaceted roles of spheroidene and spheroidenone in the microbial world.

References

- 1. Emerging Roles of Carotenoids in the Survival and Adaptations of Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions between Carotenoids from Marine Bacteria and Other Micronutrients: Impact on Stability and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoids from heterotrophic bacteria isolated from Fildes Peninsula, King George Island, Antarctica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Function of Carotenoid Pigments in Non-Photosynthetic Bacteria | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Microbial carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Spheroidenone Extraction and Purification from Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone is a keto-carotenoid pigment synthesized by phototrophic bacteria, most notably Rhodobacter sphaeroides. It plays a crucial role in photoprotection and as an accessory pigment in light-harvesting complexes.[1] Due to its antioxidant properties and potential therapeutic applications, efficient methods for its extraction and purification are of significant interest to the research and pharmaceutical communities. This document provides a detailed protocol for the cultivation of Rhodobacter sphaeroides, followed by the extraction and purification of spheroidenone.

Data Summary

The following table summarizes key quantitative data associated with the production and extraction of spheroidenone from Rhodobacter sphaeroides.

| Parameter | Value | Notes |

| Bacterial Strain | Rhodobacter sphaeroides (e.g., strain 2.4.1) | A common strain used for carotenoid production. |

| Cultivation Temperature | 30°C | Optimal for growth and pigment production. |

| Growth Conditions | Semiaerobic, dark | These conditions favor the synthesis of spheroidenone over its precursor, spheroidene.[1] |

| Typical Cell Yield | ~7 g (wet mass) per liter of culture | Yield can vary based on specific media and growth conditions.[2] |

| Extraction Solvents | Acetone and Methanol (7:2 v/v) | A common solvent mixture for extracting xanthophylls like spheroidenone. |

| Purification Method | High-Performance Liquid Chromatography (HPLC) | The standard for high-purity separation of carotenoids. |

| HPLC Column | C18 reverse-phase | Commonly used for separating carotenoids. |

| HPLC Mobile Phase | Gradient of acetone in water | A typical mobile phase system for resolving carotenoid mixtures. |

| Spheroidenone Elution Time | Approximately 14.5 minutes | This is an example from a specific analytical method and can vary.[3] |

Experimental Workflow

The overall process for obtaining purified spheroidenone from bacterial culture is depicted in the workflow diagram below.

Caption: Experimental workflow for spheroidenone production and purification.

Experimental Protocols

1. Cultivation of Rhodobacter sphaeroides

This protocol is optimized for the production of spheroidenone. Semiaerobic conditions are known to promote the conversion of spheroidene to spheroidenone.[1]

-

Media Preparation: Prepare a suitable growth medium such as Sistrom's minimal medium or a modified LB medium (RLB) supplemented with MgCl₂ and CaCl₂ to enhance growth.[4]

-

Inoculation: Inoculate the sterile medium with a starter culture of Rhodobacter sphaeroides.

-

Incubation:

-

Incubate the culture at 30°C.

-

For semiaerobic growth, use a flask with a large headspace-to-liquid ratio (e.g., 5:1) and agitate at a moderate speed (e.g., 150-200 rpm) in the dark.

-

-

Growth Monitoring: Monitor cell growth by measuring the optical density at 660 nm (OD₆₆₀).

-

Harvesting: Once the culture reaches the late logarithmic or early stationary phase, harvest the cells by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C).[2] Discard the supernatant and retain the cell pellet. A typical yield is approximately 7 grams of wet cell pellet per liter of culture.[2]

2. Extraction of Spheroidenone

This protocol describes a solvent-based extraction method to isolate the total carotenoid content from the bacterial cell pellet.

-

Cell Lysis:

-

Resuspend the cell pellet in a 7:2 (v/v) mixture of acetone and methanol. Use approximately 10 mL of solvent mixture per gram of wet cell mass.

-

To enhance cell disruption and extraction efficiency, subject the cell suspension to sonication on ice. Perform short bursts of sonication to avoid overheating and degradation of the carotenoids.

-

-

Extraction:

-

After sonication, vortex the mixture vigorously for 2-3 minutes.

-

Incubate the mixture in the dark at room temperature for 15-20 minutes to allow for complete extraction.

-

-

Clarification:

-

Centrifuge the extract at a high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cell debris.

-

Carefully collect the supernatant, which contains the carotenoid extract.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator at a low temperature (below 40°C) to obtain the crude carotenoid extract.

-

-

Storage: Store the dried extract at -20°C or lower, protected from light and oxygen, until further purification.

3. Purification of Spheroidenone by HPLC

This protocol outlines the purification of spheroidenone from the crude carotenoid extract using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Redissolve the dried crude extract in a small volume of the initial mobile phase (e.g., 80% acetone in water).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetone

-

Gradient:

-

0-5 min: 80% B

-

5-20 min: Linear gradient to 100% B

-

20-25 min: 100% B

-

25-30 min: Return to 80% B and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Detection: Diode Array Detector (DAD) monitoring at the absorbance maximum of spheroidenone (approximately 486 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the spheroidenone peak, which is expected to elute at approximately 14.5 minutes under these conditions.[3] The exact retention time may vary depending on the specific column and HPLC system.

-

Purity Analysis:

-

Re-inject a small aliquot of the collected fraction into the HPLC to assess its purity.

-

Confirm the identity of the purified compound using mass spectrometry and by comparing its UV-Vis spectrum with published data. The absorbance maxima for spheroidenone are typically around 483 nm and 514 nm in hexane.

-

Concluding Remarks

This application note provides a comprehensive set of protocols for the successful extraction and purification of spheroidenone from Rhodobacter sphaeroides. The provided methods, from cultivation to HPLC purification, are based on established scientific literature and are designed to yield a high-purity product suitable for further research and development. Adherence to these protocols, particularly with regard to protecting the carotenoids from light and heat, is crucial for obtaining optimal results.

References

- 1. Differential carotenoid composition of the B875 and B800-850 photosynthetic antenna complexes in Rhodobacter sphaeroides 2.4.1: involvement of spheroidene and spheroidenone in adaptation to changes in light intensity and oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and preparation of Rhodobacter sphaeroides reaction centers for photocurrent measurements and atomic force microscopy characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of new strains of Rhodobacter sphaeroides and a modified simple culture medium to increase yield and facilitate purification of the reaction centre - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Spheroidenone via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Spheroidenone, a key carotenoid pigment found in photosynthetic bacteria such as Rhodobacter sphaeroides, using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This application note is intended to guide researchers in establishing a robust and reliable analytical method for the quantification of Spheroidenone in various sample matrices, particularly from bacterial cultures.

Introduction

Spheroidenone is a tetraterpenoid carotenoid that plays a crucial role in the light-harvesting complexes of certain purple bacteria.[1] Its quantification is essential for studies related to bacterial photosynthesis, metabolism, and for potential biotechnological applications. HPLC-DAD offers a powerful analytical tool for the separation, identification, and quantification of Spheroidenone due to its high resolution and the ability of the Diode-Array Detector to provide spectral information, aiding in peak identification and purity assessment.

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and method validation for the accurate quantification of Spheroidenone.

Experimental Protocols

Sample Preparation: Extraction of Spheroidenone from Bacterial Cells

This protocol is optimized for the extraction of Spheroidenone from bacterial cultures, such as Rhodobacter sphaeroides.

Materials and Reagents:

-

Bacterial cell pellet

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate Buffered Saline (PBS)

-

Liquid Nitrogen (optional, for rapid quenching of metabolism)

-

Cell scraper

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm PTFE)

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Discard the supernatant.

-

Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this washing step twice to remove residual media components.

-

Metabolism Quenching (Optional but Recommended): For accurate quantification of intracellular metabolites, it is crucial to halt metabolic activity instantly. This can be achieved by snap-freezing the cell pellet in liquid nitrogen.

-

Extraction:

-

Add a pre-chilled extraction solvent mixture of acetonitrile:methanol:water (2:2:1, v/v/v) to the cell pellet. The volume of the extraction solvent should be sufficient to fully immerse the pellet.

-

Vortex the mixture vigorously for 1 minute to ensure thorough cell lysis and extraction of Spheroidenone.

-

For adherent cells, use a cell scraper to detach the cells into the extraction solvent.

-

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted Spheroidenone into a clean tube.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any remaining particulate matter. The sample is now ready for HPLC-DAD analysis.

HPLC-DAD Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Recommended Value |

| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent reversed-phase C18 column.[2] |

| Mobile Phase A | Acetonitrile:Water (9:1, v/v) |

| Mobile Phase B | Methanol |

| Gradient Program | A linear gradient can be optimized. A starting point could be: 0-20 min: 100% A to 100% B 20-25 min: Hold at 100% B 25.1-30 min: Return to 100% A and equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| DAD Wavelength | Monitoring at 486 nm for quantification.[3] Full spectral data (200-700 nm) should be collected for peak identification and purity analysis. |

| Expected Retention Time | Approximately 14.5 minutes.[3] This may vary depending on the specific column and exact mobile phase composition. |

Data Presentation: Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC-DAD method for Spheroidenone. Researchers should perform their own validation studies to determine the specific values for their method and instrumentation.

| Parameter | Typical Value | Description |

| Retention Time (RT) | ~14.5 min[3] | The time at which Spheroidenone elutes from the column. |

| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and peak area. |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of Spheroidenone that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest concentration of Spheroidenone that can be accurately and precisely quantified. |

| Precision (%RSD) | < 2% | The relative standard deviation for repeated measurements, indicating the method's reproducibility. |

| Accuracy (% Recovery) | 95 - 105% | The percentage of the true value that is recovered, indicating the method's trueness. |

Method Validation

To ensure the reliability and accuracy of the quantitative data, the HPLC-DAD method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the retention time and UV-Vis spectrum of the analyte peak in a sample to that of a pure standard.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by analyzing a series of Spheroidenone standards at different concentrations.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

-

Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) and should be assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

-

Accuracy: The closeness of the test results to the true value. It can be determined by spike-recovery experiments, where a known amount of Spheroidenone standard is added to a sample matrix and the recovery is calculated.

Visualizations

Caption: Experimental workflow for Spheroidenone quantification.

Caption: Key parameters for HPLC-DAD method validation.

References

Purifying Spheroidenone: A Detailed Guide to Silica Gel Chromatography

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the purification of Spheroidenone, a keto-carotenoid of significant interest, using silica gel chromatography. Spheroidenone, primarily produced by photosynthetic bacteria such as Rhodobacter sphaeroides, exhibits promising antioxidant and anti-inflammatory properties, making its efficient purification crucial for further research and development.

Introduction

Spheroidenone (C₄₁H₅₈O₂) is a tetraterpenoid characterized by a conjugated polyene chain and a keto group, which contributes to its chemical properties and biological activities. Its purification from crude bacterial extracts presents a challenge due to the presence of other structurally similar carotenoids and lipids. Silica gel chromatography is a widely used, effective, and scalable technique for the separation of these nonpolar compounds based on their differential adsorption to the polar stationary phase. This document outlines the necessary steps, from the extraction of carotenoids to the final purification of Spheroidenone, and provides expected outcomes based on established chromatographic principles.

Data Presentation

While specific quantitative data for every purification run can vary, the following table provides a representative expectation for the yield and purity of Spheroidenone at different stages of the purification process.

| Purification Stage | Starting Material | Spheroidenone Purity (Approx.) | Yield (Approx.) | Key Impurities Removed |

| Crude Extract | 10 g dried R. sphaeroides cell pellet | 5 - 15% | 100% | All cellular components |

| Saponified Extract | Crude carotenoid extract | 15 - 30% | 90 - 95% | Chlorophylls, lipids, fatty acids |

| Silica Gel Chromatography | Saponified carotenoid extract | > 95% | 70 - 85% | Other carotenoids (e.g., spheroidene), less polar and more polar impurities |

Experimental Protocols

This section details the methodologies for the extraction and purification of Spheroidenone.

Extraction and Saponification of Carotenoids from Rhodobacter sphaeroides

This protocol is designed to efficiently extract total carotenoids from the bacterial biomass and remove interfering lipids and chlorophylls through saponification.

Materials:

-

Frozen or lyophilized cell pellet of Rhodobacter sphaeroides

-

Acetone

-

Methanol

-

Hexane

-

10% (w/v) Potassium hydroxide (KOH) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Centrifuge

-

Separatory funnel

Procedure:

-

Cell Lysis and Extraction:

-

To 1 gram of the cell pellet, add 10 mL of a 7:2 (v/v) mixture of acetone and methanol.

-

Vortex vigorously for 5 minutes to ensure cell lysis.

-

Centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

-

Carefully decant the supernatant containing the carotenoids into a clean flask.

-

Repeat the extraction process with the cell pellet until the pellet is colorless.

-

Pool all the supernatants.

-

-

Phase Separation:

-

Transfer the pooled supernatant to a separatory funnel.

-

Add an equal volume of hexane and 1/10 volume of saturated NaCl solution.

-

Shake gently to partition the carotenoids into the upper hexane layer.

-

Discard the lower aqueous layer.

-

Wash the hexane layer twice with distilled water.

-

-

Saponification:

-

To the hexane extract, add an equal volume of 10% methanolic KOH.

-

Stir the mixture in the dark at room temperature for 4-6 hours to saponify lipids and chlorophylls.

-

After saponification, wash the hexane layer repeatedly with distilled water until the washings are neutral (pH 7).

-

-

Drying and Concentration:

-

Dry the saponified hexane extract over anhydrous Na₂SO₄.

-

Filter to remove the Na₂SO₄.

-

Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C. This concentrated extract is now ready for silica gel chromatography.

-

Silica Gel Chromatography for Spheroidenone Purification

This protocol outlines the separation of Spheroidenone from other carotenoids and impurities using a silica gel column. Due to the potential acid sensitivity of carotenoids, a neutralized silica gel is recommended.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Acetone (HPLC grade)

-

Glass chromatography column (2-5 cm diameter, 30-50 cm length)

-

Sand (acid-washed)

-

Glass wool

-

Concentrated carotenoid extract

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure:

-

Preparation of Neutralized Silica Gel (Optional but Recommended):

-

Prepare a slurry of silica gel in a 5% solution of sodium bicarbonate.

-

Stir for 30 minutes, then filter and wash thoroughly with distilled water until the washings are neutral.

-

Wash the silica gel with acetone and then hexane.

-

Dry the silica gel in an oven at 110°C for 4-6 hours.

-

-

Column Packing:

-

Place a small plug of glass wool at the bottom of the chromatography column.

-

Add a thin layer (approx. 1 cm) of sand.

-

Prepare a slurry of the neutralized silica gel in hexane.

-

Pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to ensure uniform packing and remove air bubbles.

-

Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

-

Equilibrate the column by running 2-3 column volumes of hexane through it.

-

-

Sample Loading:

-

Dissolve the concentrated carotenoid extract in a minimal amount of the initial mobile phase (hexane).

-

Alternatively, for less soluble samples, adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.

-

-

Elution:

-

Begin elution with 100% hexane. This will elute the least polar compounds, such as other carotenes.

-

Gradually increase the polarity of the mobile phase by introducing acetone. A suggested gradient is as follows:

-

Step 1: 100% Hexane (to elute non-polar impurities)

-

Step 2: 1-5% Acetone in Hexane (to elute less polar carotenoids)

-

Step 3: 5-15% Acetone in Hexane (Spheroidenone is expected to elute in this range)

-

Step 4: 20-30% Acetone in Hexane (to elute more polar carotenoids and impurities)

-

-

Collect fractions of a suitable volume (e.g., 10-20 mL).

-

-

Fraction Analysis:

-

Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC) with a mobile phase of hexane:acetone (e.g., 8:2 v/v).

-

Identify the fractions containing pure Spheroidenone (it will appear as a distinct orange-red spot).

-

Pool the pure fractions.

-

-

Final Concentration:

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified Spheroidenone.

-

Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below, protected from light.

-

Visualizations

Purification Workflow

The following diagram illustrates the overall workflow for the purification of Spheroidenone.

Caption: Workflow for Spheroidenone purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and rationale behind each major step in the purification process.

Caption: Logical steps in Spheroidenone purification.

Application Notes and Protocols for the Identification of Spheroidenone using APCI-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone is a keto-carotenoid found in phototrophic bacteria such as Rhodobacter sphaeroides. Its unique chemical structure and potential biological activities make it a compound of interest in various research fields, including microbiology, biotechnology, and pharmacology. Accurate identification and characterization of Spheroidenone are crucial for these studies. Atmospheric Pressure Chemical Ionization (APCI) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the sensitive and selective identification of moderately polar to non-polar compounds like carotenoids.[1][2][3] This document provides detailed application notes and protocols for the identification of Spheroidenone using APCI-Mass Spectrometry.

Principle of APCI-Mass Spectrometry for Spheroidenone Identification

APCI is a soft ionization technique that is well-suited for the analysis of thermally stable, low to medium polarity molecules such as Spheroidenone.[1][3] The process involves the nebulization of the sample solution into a heated chamber where the solvent molecules are ionized by a corona discharge. These solvent ions then transfer a proton to the analyte molecules (in positive ion mode) or abstract a proton (in negative ion mode), resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. For carotenoids, APCI typically produces abundant molecular ions with minimal fragmentation in the initial mass spectrum, which is advantageous for determining the molecular weight.[1][4] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, providing structural information for unambiguous identification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis. The following protocol is a general guideline and may need optimization based on the sample matrix.

Materials:

-

Organic solvents (HPLC or MS grade): Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile, Dichloromethane, Chloroform.

-

Water (Milli-Q or equivalent).

-

Ammonium acetate.

-